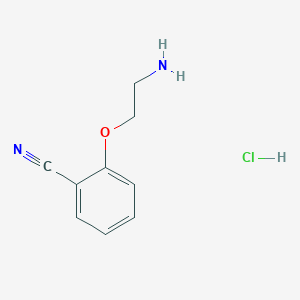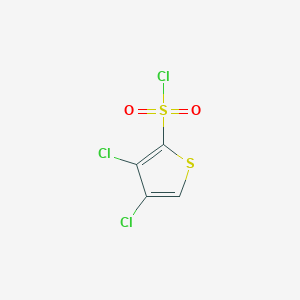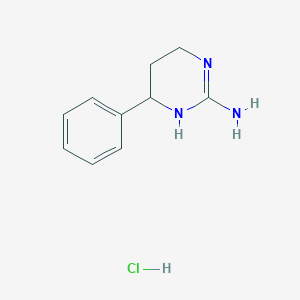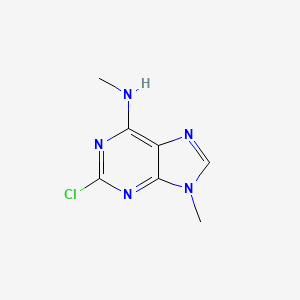
2-Chloro-N,9-dimethyl-9H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N,9-dimethyl-9H-purin-6-amine, also known as 2-Chloro-6-dimethylaminopurine (CPD), is a purine analog that has been extensively studied for its potential applications in scientific research. CPD is a highly versatile molecule that has been used in a variety of research applications, ranging from biochemical and physiological studies to drug development. CPD has a unique chemical structure, consisting of a chlorinated purine base with a dimethyl amine side chain, which gives it a number of unique properties that make it a useful tool for scientific research.
Wissenschaftliche Forschungsanwendungen
CPD has been used in a variety of scientific research applications, including biochemical and physiological studies, drug development, and molecular biology. In biochemical and physiological studies, CPD has been used to study the effects of purine analogs on various biological systems. CPD has also been used to explore the mechanisms of drug action, as well as to identify potential targets for therapeutic intervention. In molecular biology, CPD has been used as a tool to study the structure and function of proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of CPD is not completely understood, but it is believed to act as an inhibitor of adenosine deaminase, an enzyme involved in the metabolism of purines. CPD is also thought to interact with other enzymes involved in purine metabolism, such as adenosine kinase and adenylate cyclase. In addition, CPD is believed to interact with various proteins and nucleic acids, which could explain its effects on biochemical and physiological processes.
Biochemical and Physiological Effects
CPD has been studied for its effects on a variety of biochemical and physiological processes. In particular, CPD has been shown to inhibit adenosine deaminase, which could explain its effects on purine metabolism. CPD has also been shown to interact with various proteins and nucleic acids, which could explain its effects on biochemical and physiological processes. In addition, CPD has been found to have anti-inflammatory and anti-cancer effects, as well as to modulate cell proliferation and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
CPD is a highly versatile molecule that has a number of advantages for laboratory experiments. CPD is relatively easy to synthesize, and the product can be purified in a relatively short amount of time. In addition, CPD is relatively stable and has a low toxicity, making it a safe and effective tool for laboratory experiments. However, CPD is relatively expensive and has a limited shelf life, making it a less than ideal choice for long-term experiments.
Zukünftige Richtungen
The potential applications of CPD are numerous and varied, and there are a number of future directions in which CPD could be explored. For example, further research could be conducted on the effects of CPD on various biochemical and physiological processes, as well as its potential applications in drug development. In addition, CPD could be further explored for its interactions with proteins and nucleic acids, as well as its potential use as a tool for molecular biology. Finally, CPD could be further studied for its potential applications in other areas, such as biotechnology and nanotechnology.
Synthesemethoden
CPD is typically synthesized through a two-step process, beginning with the reaction of 2-chloro-6-methylpyridine and dimethylamine. This reaction yields 2-chloro-N,9-dimethyl-9H-purin-6-amine, which can then be further purified by recrystallization. The reaction conditions for this synthesis are relatively mild, and the product can be purified in a relatively short amount of time.
Eigenschaften
IUPAC Name |
2-chloro-N,9-dimethylpurin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN5/c1-9-5-4-6(12-7(8)11-5)13(2)3-10-4/h3H,1-2H3,(H,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIKFSSGNBZNAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC(=N1)Cl)N(C=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629267 |
Source


|
| Record name | 2-Chloro-N,9-dimethyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N,9-dimethyl-9H-purin-6-amine | |
CAS RN |
61494-90-4 |
Source


|
| Record name | 2-Chloro-N,9-dimethyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-methylphenyl)methyl]cyclopropanamine hydrochloride](/img/structure/B6611732.png)
![1-[4-[2-[(2,5-Dimethylphenyl)sulfonyl]ethyl]-1-piperazinyl]ethanone](/img/structure/B6611737.png)
![N-[2-(2-Oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B6611744.png)
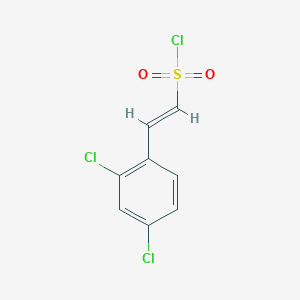
![Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate](/img/structure/B6611761.png)
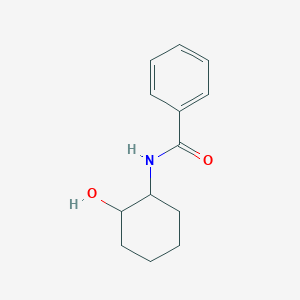
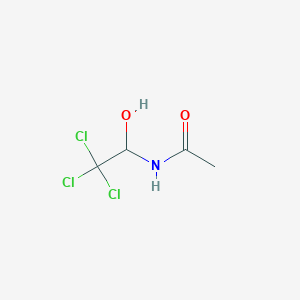

![tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate](/img/structure/B6611784.png)
